A Technical Guide to Elucidating the In Vitro Mechanism of Action of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide
A Technical Guide to Elucidating the In Vitro Mechanism of Action of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic in vitro investigation of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, a novel chemical entity. Given the absence of extensive prior literature, this guide is structured as a discovery roadmap, outlining core hypotheses based on the compound's chemical structure and detailing the requisite experimental workflows to elucidate its primary mechanism(s) of action. We present two plausible mechanistic avenues for investigation: modulation of the cholinergic nervous system and antimicrobial activity. This whitepaper furnishes detailed protocols, data interpretation frameworks, and visual diagrams to empower research teams to rigorously characterize this compound's biological activity.
Introduction and Core Hypotheses
N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide is a unique molecule whose mechanism of action is not yet characterized in scientific literature. An analysis of its structure reveals two key functional moieties that form the basis of our investigational strategy:
-
A Quaternary Ammonium Cation: The N,N,N-trimethyl...methanaminium group provides a permanent positive charge. Quaternary ammonium compounds (QACs) are a well-established class of molecules with potent antimicrobial properties, which they typically exert by disrupting the integrity of microbial cell membranes.[1][2]
-
A Substituted Furan Ring: The (5-methyl-2-furyl)methyl group bears structural resemblance to the core of various bioactive molecules, including ligands for neurotransmitter receptors. Specifically, the quaternary ammonium head group connected to a cyclic structure is reminiscent of acetylcholine and its analogs, such as muscarine.
Based on this structural analysis, we propose two primary, non-mutually exclusive hypotheses for the in vitro mechanism of action of this compound:
-
Hypothesis I: Modulation of the Cholinergic System. The compound may act as an agonist or antagonist at muscarinic and/or nicotinic acetylcholine receptors (mAChRs, nAChRs) or as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation.
-
Hypothesis II: Antimicrobial Activity. The compound may function as a biocide by disrupting the cellular membranes of bacteria and/or fungi, a hallmark of QACs.[1][3]
This guide will detail the experimental strategy to systematically test these hypotheses.
Part 1: Investigation of Cholinergic System Modulation
The structural analogy to acetylcholine necessitates a thorough investigation of the compound's potential effects on the cholinergic system. Our approach is to first determine if the compound binds to cholinergic receptors, and if so, to then characterize the functional consequences of this binding.
Rationale for Experimental Selection
To establish cholinergic activity, we must answer three questions:
-
Does the compound bind to any of the five muscarinic (M1-M5) or various nicotinic receptor subtypes?
-
If it binds, does it activate (agonist) or block (antagonist) the receptor's downstream signaling pathway?
-
Does the compound inhibit the acetylcholinesterase enzyme?
The following experimental workflow is designed to address these questions sequentially.
Experimental Workflow: Cholinergic Activity
Caption: Workflow for investigating cholinergic activity.
Detailed Experimental Protocols
This experiment determines the binding affinity (Kᵢ) of the test compound for specific receptor subtypes. It involves competing the test compound against a known high-affinity radiolabeled ligand.
-
Cell Preparation: Utilize membrane preparations from cell lines stably expressing a single human mAChR or nAChR subtype (e.g., CHO-K1 or HEK293 cells).
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for mAChRs), and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
This assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.[4][5]
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-M1) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate for 45-60 minutes at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add varying concentrations of the test compound to the wells.
-
Signal Detection: Measure fluorescence intensity over time (kinetic read). An increase in fluorescence indicates a rise in [Ca²⁺]i.
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).
-
Antagonist Mode: Pre-incubate cells with the test compound before adding a known agonist (e.g., acetylcholine) at its EC₈₀ concentration. A decrease in the agonist's response indicates antagonism. Calculate the IC₅₀.
-
Predicted Data Outcomes and Interpretation
The data from these experiments should be compiled for a clear comparative analysis.
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | AChE |
| Binding Affinity (Kᵢ, nM) | Value | Value | Value | Value | Value | N/A |
| Agonist Potency (EC₅₀, nM) | Value | Value | Value | Value | Value | N/A |
| Antagonist Potency (IC₅₀, nM) | Value | Value | Value | Value | Value | N/A |
| Enzyme Inhibition (IC₅₀, nM) | N/A | N/A | N/A | N/A | N/A | Value |
Interpretation:
-
Low Kᵢ values (<100 nM) indicate significant binding affinity.
-
Low EC₅₀ values suggest potent agonist activity.
-
Low IC₅₀ values in the antagonist assay suggest potent antagonist activity.
-
A low IC₅₀ for AChE indicates enzymatic inhibition.[6]
Visualizing the Mechanism: Cholinergic Signaling Pathways
Caption: Potential sites of action in mAChR signaling pathways.
Part 2: Investigation of Antimicrobial Activity
The QAC moiety is a strong predictor of antimicrobial properties. The primary mechanism for such compounds is the disruption of the phospholipid bilayer of the cell membrane, leading to leakage of cytoplasmic contents and cell death.[1][3][7]
Rationale for Experimental Selection
The objective is to determine if the compound can inhibit bacterial growth (bacteriostatic) or kill bacteria (bactericidal), and if so, to confirm that this activity is mediated by membrane damage.
-
Growth Inhibition/Killing: Determine the minimum concentration required to inhibit growth (MIC) and to kill (MBC).
-
Membrane Disruption: Directly visualize and quantify membrane permeabilization.
Experimental Workflow: Antimicrobial Activity
Caption: Workflow for investigating antimicrobial activity.
Detailed Experimental Protocols
This protocol follows standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa).
-
Inoculum Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Take an aliquot (e.g., 10 µL) from all wells that show no visible growth and plate it onto agar plates. Incubate overnight at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
PI is a fluorescent dye that cannot cross the membrane of live cells. It intercalates with DNA upon entering membrane-compromised cells, fluorescing brightly.
-
Bacterial Culture: Grow bacteria to mid-log phase and wash with a suitable buffer (e.g., PBS).
-
Treatment: Treat the bacterial suspension with the test compound at concentrations corresponding to its MIC and 2x MIC. Include an untreated control (live cells) and a positive control (heat-killed or ethanol-treated cells).
-
Staining: Add PI to each sample to a final concentration of ~1-2 µg/mL and incubate in the dark for 15-30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Excite with a 488 nm laser and measure emission at ~617 nm.
-
Data Interpretation: An increase in the population of PI-positive (fluorescent) cells in the treated samples compared to the live control indicates membrane disruption.
Predicted Data Outcomes
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | % PI-Positive Cells (at MIC) |
| S. aureus (Gram-positive) | Value | Value | Value |
| E. coli (Gram-negative) | Value | Value | Value |
| P. aeruginosa (Gram-negative) | Value | Value | Value |
Interpretation:
-
Low MIC/MBC values indicate potent antimicrobial activity.
-
If MBC is close to MIC (e.g., ≤4x MIC), the compound is considered bactericidal.
-
A significant increase in PI-positive cells confirms that the mechanism of action involves membrane disruption.
Visualizing the Mechanism: Membrane Disruption
Caption: Proposed mechanism of QAC-mediated membrane disruption.
Conclusion and Forward Path
This technical guide outlines a robust, hypothesis-driven approach to characterizing the in vitro mechanism of action of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide. By systematically investigating its potential as both a cholinergic modulator and an antimicrobial agent, researchers can build a comprehensive pharmacological and toxicological profile. The results of these assays will provide the foundational data necessary for further drug development, lead optimization, or specialized application studies. It is plausible the compound may exhibit dual activity, and these workflows will allow for the quantification and comparison of its potency in both domains.
References
-
Jennings, M. C., et al. (2015). Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance. ACS Infectious Diseases. [Link]
-
Hegde, S. S. (2006). Muscarinic Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE. [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews. [Link]
-
Wess, J. (2003). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences. [Link]
-
Dimmock, J. R., et al. (1978). Synthesis and Biological Activity of Some New Furan Quaternary Salts. Journal of Pharmaceutical Sciences. [Link]
-
Haga, T. (2000). Cellular signaling mechanisms for muscarinic acetylcholine receptors. The Japanese Journal of Pharmacology. [Link]
-
Maron, R., & Wess, J. (2021). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology. [Link]
-
Zhang, W., et al. (2023). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. Environmental Science: Water Research & Technology. [Link]
-
Wessels, S., & Ingmer, H. (2013). Quaternary Ammonium Compounds. In book: Antimicrobial Drug Resistance. [Link]
-
Ingrosso, C., et al. (2024). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. Polymers. [Link]
-
Kholodnytska, M., et al. (2024). Development of a new antimicrobial drug based on quaternary ammonium compounds. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
-
Maron, R., & Wess, J. (2021). Muscarinic acetylcholine receptors are of utmost importance in physiological regulation of micturition and also in the development of voiding disorders. American Journal of Physiology-Renal Physiology. [Link]
-
Cinelli, P., et al. (2015). Furan containing ammonium salts from furfural: synthesis and properties evaluation. New Journal of Chemistry. [Link]
-
J. C. Legeay, et al. (2018). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. European Journal of Pharmaceutical Sciences. [Link]
-
Abdel-Rahman, M. A., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules. [Link]
Sources
- 1. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
